molecular formula C12H24N2O2 B2401975 Tert-butyl 2-piperazin-1-ylbutanoate CAS No. 2248260-88-8

Tert-butyl 2-piperazin-1-ylbutanoate

Cat. No.: B2401975
CAS No.: 2248260-88-8
M. Wt: 228.336
InChI Key: GEQTUIXXUDHDSD-UHFFFAOYSA-N
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Description

Tert-butyl 2-piperazin-1-ylbutanoate is a synthetic organic compound featuring a tert-butyl ester group attached to a butanoate backbone, with a piperazine ring substituted at the second carbon of the butanoate chain. Its molecular formula is C₁₁H₂₁N₂O₂, and it has a molecular weight of 229.3 g/mol. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of drugs targeting neurological or infectious diseases, where piperazine derivatives are common .

Properties

IUPAC Name

tert-butyl 2-piperazin-1-ylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-5-10(11(15)16-12(2,3)4)14-8-6-13-7-9-14/h10,13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQTUIXXUDHDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC(C)(C)C)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-piperazin-1-ylbutanoate typically involves the reaction of piperazine with tert-butyl 2-bromobutanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using chromatographic techniques to ensure the completion of the reaction and the purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 2-piperazin-1-ylbutanoate can undergo oxidation reactions, particularly at the piperazine ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols can replace one of the hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of 2-piperazin-1-ylbutanol.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 2-piperazin-1-ylbutanoate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals

Biology: In biological research, this compound is used to study the effects of piperazine derivatives on various biological systems. It serves as a model compound to understand the interaction of piperazine rings with biological targets.

Medicine: this compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system. Piperazine derivatives are known for their activity as antipsychotics, antidepressants, and anxiolytics.

Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in various chemical processes. Its stability and reactivity make it a valuable component in industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 2-piperazin-1-ylbutanoate involves its interaction with specific molecular targets in the body. The piperazine ring can interact with neurotransmitter receptors in the central nervous system, modulating their activity. This interaction can lead to changes in neurotransmitter levels, resulting in therapeutic effects such as reduced anxiety or improved mood. The exact molecular pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Primary Applications
This compound C₁₁H₂₁N₂O₂ 229.3 Piperazine, ester Pharmaceutical intermediate
tert-Butyl Alcohol (TBA) C₄H₁₀O 74.12 Alcohol Solvent, gasoline additive
tert-Butyl (3s,4r)-pyrrolidine derivative C₁₇H₂₅NO₄ 307.4 Pyrrolidine, hydroxymethyl, aryl Laboratory research chemical

Structural Insights :

  • Piperazine vs. Pyrrolidine: The piperazine ring in the target compound is a six-membered diamine, offering two nitrogen sites for hydrogen bonding or salt formation.
  • Ester vs. Alcohol : The ester group in the target compound increases hydrophobicity compared to TBA, which is a small, polar alcohol with high water solubility ().

Reactivity and Stability

Table 2: Reactivity Profiles

Compound Stability Key Reactivity Risks
This compound Stable under inert conditions Hydrolysis under acidic/basic conditions; potential amine-oxidizer reactions
tert-Butyl Alcohol (TBA) Stable but flammable Reacts violently with oxidizers, alkali metals, and strong acids (produces isobutylene gas)
tert-Butyl (3s,4r)-pyrrolidine derivative Stable in recommended storage No significant hazards reported ()

Key Findings :

  • The target compound’s ester linkage may hydrolyze in acidic or alkaline environments, releasing tert-butanol and 2-piperazin-1-ylbutanoic acid. This contrasts with TBA, which decomposes into flammable isobutylene when exposed to strong mineral acids ().

Table 3: Hazard Profiles

Compound Health Hazards Flammability Reactivity Exposure Limits (OSHA 8-hr TWA)
This compound Potential irritant (skin/eyes) Low Low Not established
tert-Butyl Alcohol (TBA) CNS depression, respiratory irritation High (FP: 11°C) High 100 ppm
tert-Butyl (3s,4r)-pyrrolidine derivative No known hazards () Low None Not classified

Safety Notes:

  • TBA : Highly flammable (LEL 2.4%) and reactive with oxidizers, requiring explosion-proof storage and handling ().
  • Recommended PPE includes nitrile gloves and respirators for aerosolized forms .

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